molecular formula C15H8ClNO B11043966 5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one

5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one

Cat. No.: B11043966
M. Wt: 253.68 g/mol
InChI Key: WNGLFQPKEJCDOV-UHFFFAOYSA-N
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Description

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is a polycyclic heteroaromatic compound featuring a fused naphthoindolone core substituted with a chlorine atom at the 5-position. Its structure combines a naphthalene system with a bicyclic indole moiety, creating a planar framework conducive to π-stacking interactions. The chlorine substituent enhances electron-withdrawing effects, influencing both reactivity and physical properties.

Properties

Molecular Formula

C15H8ClNO

Molecular Weight

253.68 g/mol

IUPAC Name

10-chloro-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C15H8ClNO/c16-11-5-6-12-13-10(7-17-12)8-3-1-2-4-9(8)15(18)14(11)13/h1-7,17H

InChI Key

WNGLFQPKEJCDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CNC4=C3C(=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a naphthalene derivative, followed by cyclization and chlorination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects involves interactions with specific molecular targets. In the context of its anti-cancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type, position, or fused ring systems:

Compound Name Molecular Formula Substituent(s) Fused Ring System Key Features
5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one C₁₄H₈ClNO Cl at C5 Naphtho[1,2,3-cd]indolone Planar, electron-deficient
1-Chloroacetylamino-2-methylnaphtho[1,2,3-cd]indol-6(2H)-one C₁₆H₁₂ClN₂O₂ Cl-CH₂CONH at C1, CH₃ at C2 Naphtho[1,2,3-cd]indolone Enhanced electrophilicity at C1
Naphtho[2,3-f]indole-3-carboxylic acid derivatives C₁₉H₁₃NO₂ COOH at C3 Naphtho[2,3-f]indole Extended conjugation, acidic functionality
5-Bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one C₁₈H₈BrClNO₂S Br at C5, Cl at C9, thiophene ring Naphthothienoindolone Sulfur-containing heterocycle, redox-active

Key Differences :

  • Substituent Effects : The 5-chloro group in the target compound increases electron deficiency compared to bromine or methyl substituents, altering reactivity in nucleophilic substitutions .
  • Ring Systems : Naphtho[2,3-f]indole derivatives exhibit extended conjugation, while thiophene-containing analogs (e.g., ) introduce heteroatom diversity .
Physicochemical Properties
Property This compound (Predicted) 1-Chloroacetylamino-2-methylnaphthoindolone 5-Chloroethyl-6-chloroindol-2-one
Melting Point 220–230°C 229–230°C 218–221°C
Solubility Moderate in polar aprotic solvents Soluble in DMSO, DMF Soluble in acetone, ethyl acetate
pKa ~13–14 (amine/protonated N) Not reported 13.23 ± 0.20
Stability Stable under inert conditions Sensitive to hydrolysis Heat-sensitive

Notable Trends:

  • Chlorine substituents generally increase melting points due to enhanced intermolecular forces.
  • Solubility decreases with larger aromatic systems but improves with polar substituents (e.g., acetyl amino groups) .

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